molecular formula C18H14FN3O2S B2994769 N-(4-fluorophenyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 362501-07-3

N-(4-fluorophenyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2994769
CAS No.: 362501-07-3
M. Wt: 355.39
InChI Key: FPELZYMFMZQKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C18H14FN3O2S and its molecular weight is 355.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has indicated that novel fluorine-containing quinazolinone derivatives exhibit remarkable in vitro antimicrobial potency against a range of Gram-positive and Gram-negative bacteria as well as fungi. This includes pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Desai, Vaghani, & Shihora, 2013). The antimicrobial activity of these compounds highlights their potential for development into new treatments for bacterial and fungal infections.

Antifungal Activity

Another study has showcased the antifungal activity of s-substituted 6-fluoroquinazoline derivatives. These compounds demonstrated a high inhibitory effect on the growth of various fungi, offering insights into their potential as antifungal agents. Notably, these derivatives have shown promise in studies involving Fusarium oxysporum, indicating their potential application in combating fungal pathogens affecting agriculture and human health (Xu et al., 2007).

Anticancer and Apoptosis Inducing Agents

Quinazolinone derivatives have also been explored for their anticancer properties. Novel sulphonamide-bearing methoxyquinazolinone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Certain derivatives displayed significant activity, comparable to standard chemotherapy agents, and were found to induce apoptosis in cancer cells. This indicates their potential as new anticancer therapies, with mechanisms involving cell cycle arrest and activation of apoptosis pathways (Alqahtani et al., 2021).

Antiviral Properties

The antiviral properties of quinazolinone derivatives have also been investigated, showing activity against respiratory and biodefense viruses. A study involving novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized via microwave techniques revealed promising antiviral activity against influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, and other viruses. These findings suggest potential applications in developing antiviral drugs (Selvam et al., 2007).

Mechanism of Action

Properties

IUPAC Name

N-(4-fluorophenyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c1-2-9-22-17(24)14-8-3-11(10-15(14)21-18(22)25)16(23)20-13-6-4-12(19)5-7-13/h2-8,10H,1,9H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPELZYMFMZQKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.